2-Hydroxypropyl 2-(methacryloyloxy)ethyl phthalate
Overview
Description
2-Hydroxypropyl 2-(methacryloyloxy)ethyl phthalate is a versatile chemical compound with the molecular formula C17H20O7. It is known for its unique properties, making it valuable in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropyl 2-(methacryloyloxy)ethyl phthalate typically involves the esterification of phthalic anhydride with 2-hydroxypropyl methacrylate. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypropyl 2-(methacryloyloxy)ethyl phthalate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of initiators like benzoyl peroxide or azobisisobutyronitrile, forming cross-linked polymers.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Hydrolysis: Phthalic acid and corresponding alcohols.
Scientific Research Applications
2-Hydroxypropyl 2-(methacryloyloxy)ethyl phthalate is widely used in scientific research due to its unique properties:
Polymer Synthesis: It is used as a monomer in the synthesis of various polymers, which are utilized in coatings, adhesives, and sealants.
Drug Delivery Systems: Its ability to form biocompatible polymers makes it suitable for drug delivery applications.
Surface Coatings: It is employed in the production of repellency coatings, lubrication coatings, particle modification coatings, adhesion promotion coatings, and fluorescent coatings
Mechanism of Action
The mechanism of action of 2-Hydroxypropyl 2-(methacryloyloxy)ethyl phthalate primarily involves its ability to undergo polymerization and form cross-linked networks. These networks provide structural integrity and functional properties to the materials in which it is used. The molecular targets and pathways involved include the interaction of the methacryloyloxy groups with initiators, leading to the formation of free radicals and subsequent polymerization .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl methacrylate: Similar in structure but lacks the phthalate group, making it less versatile in certain applications.
Bis(2-methacryloyloxyethyl) phosphate: Contains phosphate groups, offering different properties and applications compared to 2-Hydroxypropyl 2-(methacryloyloxy)ethyl phthalate.
Uniqueness
This compound stands out due to its combination of methacryloyloxy and phthalate groups, providing unique properties such as enhanced polymerization capabilities and compatibility with various substrates .
Properties
IUPAC Name |
2-O-(2-hydroxypropyl) 1-O-[2-(2-methylprop-2-enoyloxy)ethyl] benzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O7/c1-11(2)15(19)22-8-9-23-16(20)13-6-4-5-7-14(13)17(21)24-10-12(3)18/h4-7,12,18H,1,8-10H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQNPYLKSCFVPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C1=CC=CC=C1C(=O)OCCOC(=O)C(=C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403883 | |
Record name | 2-Hydroxypropyl 2-(methacryloyloxy)ethyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68406-95-1 | |
Record name | 1-(2-Hydroxypropyl) 2-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] 1,2-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68406-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxypropyl 2-(methacryloyloxy)ethyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-O-(2-hydroxypropyl) 1-O-[2-(2-methylprop-2-enoyloxy)ethyl] benzene-1,2-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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